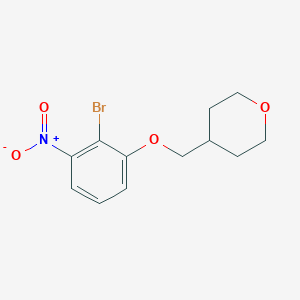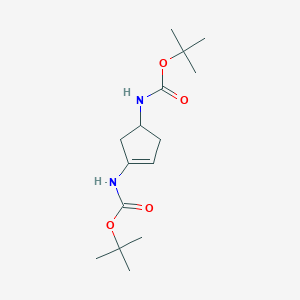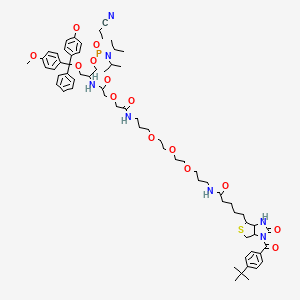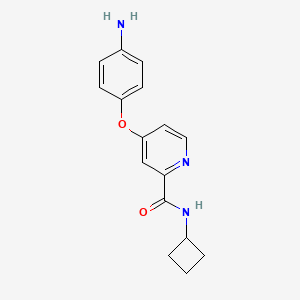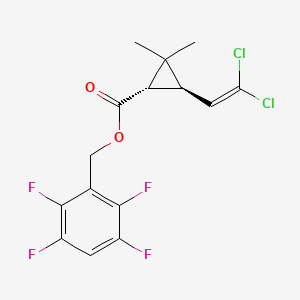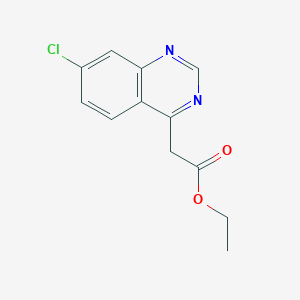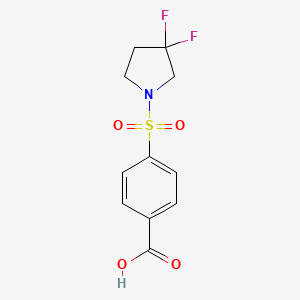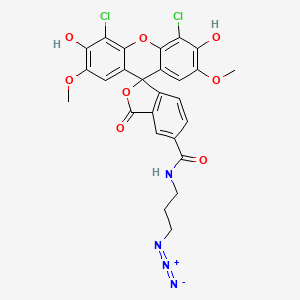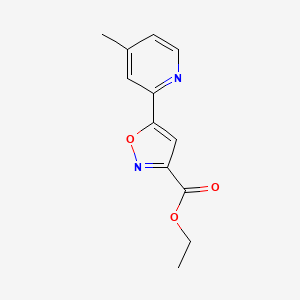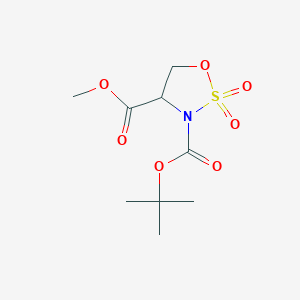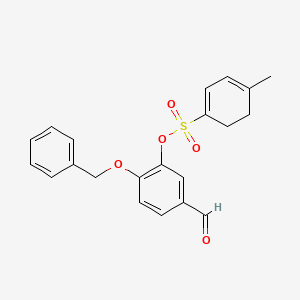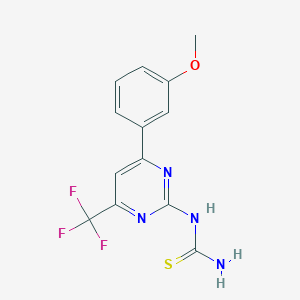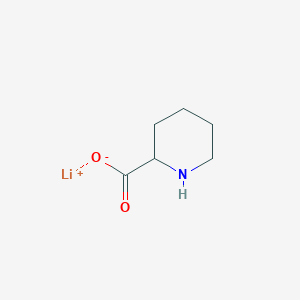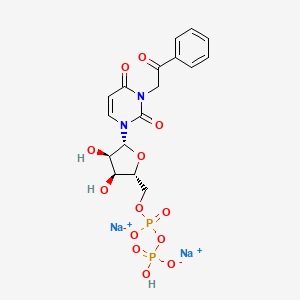
3-(2-Oxo-2-phenylethyl)-uridine-5'-diphosphate disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Oxo-2-phenylethyl)-uridine-5’-diphosphate disodium salt is a complex organic compound that features a uridine moiety linked to a phenylethyl group and diphosphate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-phenylethyl)-uridine-5’-diphosphate disodium salt typically involves multiple steps, starting from uridine and incorporating the phenylethyl group through a series of chemical reactions. One common method involves the use of diethyl (2-oxo-2-phenylethyl)phosphonate as a key intermediate . This intermediate is synthesized by reacting benzoyl chloride with triethyl phosphite in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
3-(2-Oxo-2-phenylethyl)-uridine-5’-diphosphate disodium salt can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the phenylethyl moiety can be reduced to form alcohols.
Substitution: The uridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can yield benzoic acid derivatives, while reduction can produce phenylethanol derivatives.
科学的研究の応用
3-(2-Oxo-2-phenylethyl)-uridine-5’-diphosphate disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of novel materials and as a reagent in various industrial processes
作用機序
The mechanism of action of 3-(2-Oxo-2-phenylethyl)-uridine-5’-diphosphate disodium salt involves its interaction with specific molecular targets and pathways. The uridine moiety can interact with nucleotide receptors and enzymes, influencing cellular signaling and metabolic pathways. The phenylethyl group may contribute to the compound’s binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
3-(2-Oxo-2-phenylethyl)-4(3H)-quinazolinone: This compound shares a similar phenylethyl group but differs in its core structure, featuring a quinazolinone moiety.
2-Substituted Phenyl-2-oxo-ethylsulfonamides: These compounds also contain a phenylethyl group and exhibit similar chemical reactivity.
Uniqueness
3-(2-Oxo-2-phenylethyl)-uridine-5’-diphosphate disodium salt is unique due to its combination of a uridine moiety with a phenylethyl group and diphosphate. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H18N2Na2O13P2 |
|---|---|
分子量 |
566.3 g/mol |
IUPAC名 |
disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H20N2O13P2.2Na/c20-11(10-4-2-1-3-5-10)8-19-13(21)6-7-18(17(19)24)16-15(23)14(22)12(31-16)9-30-34(28,29)32-33(25,26)27;;/h1-7,12,14-16,22-23H,8-9H2,(H,28,29)(H2,25,26,27);;/q;2*+1/p-2/t12-,14-,15-,16-;;/m1../s1 |
InChIキー |
LEICCBKKYICWFH-BWBFMJMBSA-L |
異性体SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
正規SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


